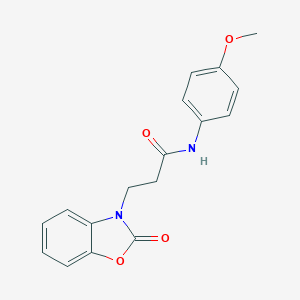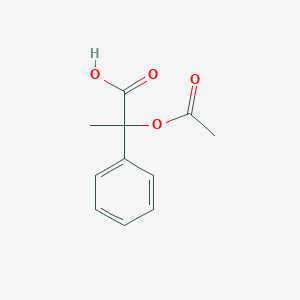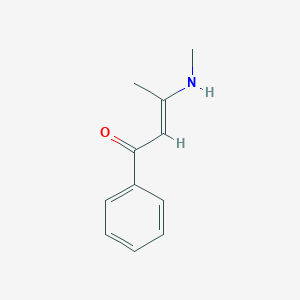
4'-Bromo-3-nitrosalicylanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Bromo-3-nitrosalicylanilide, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a derivative of salicylanilide, which is a well-known antiparasitic drug. BNSA is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes.
Wirkmechanismus
4'-Bromo-3-nitrosalicylanilide inhibits CA by binding to the active site of the enzyme and blocking the hydration of carbon dioxide. 4'-Bromo-3-nitrosalicylanilide has been shown to be a potent inhibitor of CA with an inhibition constant (Ki) of 0.2 nM. 4'-Bromo-3-nitrosalicylanilide has been found to be selective for the CA isoform II, which is predominantly expressed in the central nervous system.
Biochemical and Physiological Effects:
4'-Bromo-3-nitrosalicylanilide has been shown to have various biochemical and physiological effects. Inhibition of CA by 4'-Bromo-3-nitrosalicylanilide has been found to reduce intraocular pressure in animal models of glaucoma. 4'-Bromo-3-nitrosalicylanilide has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 4'-Bromo-3-nitrosalicylanilide has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments. 4'-Bromo-3-nitrosalicylanilide is a potent and selective inhibitor of CA, which makes it a valuable tool for studying the physiological and pathological roles of CA. 4'-Bromo-3-nitrosalicylanilide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 4'-Bromo-3-nitrosalicylanilide has some limitations for lab experiments. 4'-Bromo-3-nitrosalicylanilide has poor solubility in water, which can limit its use in some experimental settings. In addition, 4'-Bromo-3-nitrosalicylanilide has a relatively short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 4'-Bromo-3-nitrosalicylanilide in scientific research. One potential future direction is the development of 4'-Bromo-3-nitrosalicylanilide derivatives with improved solubility and pharmacokinetic properties. Another potential future direction is the use of 4'-Bromo-3-nitrosalicylanilide in combination with other CA inhibitors or chemotherapeutic agents to enhance their efficacy. Furthermore, 4'-Bromo-3-nitrosalicylanilide may have potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Further research is needed to explore these potential applications of 4'-Bromo-3-nitrosalicylanilide.
Conclusion:
In conclusion, 4'-Bromo-3-nitrosalicylanilide is a potent CA inhibitor that has been widely used in scientific research. 4'-Bromo-3-nitrosalicylanilide has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. 4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of 4'-Bromo-3-nitrosalicylanilide in scientific research and medicine.
Synthesemethoden
4'-Bromo-3-nitrosalicylanilide can be synthesized by the reaction of 4-bromo-3-nitrosalicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 4'-Bromo-3-nitrosalicylanilide as a yellow crystalline solid with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
4'-Bromo-3-nitrosalicylanilide has been widely used in scientific research as a CA inhibitor. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA is involved in many physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of CA has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
CAS-Nummer |
10515-47-6 |
|---|---|
Molekularformel |
C13H9BrN2O4 |
Molekulargewicht |
337.12 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI-Schlüssel |
HKSUGCYEZHTCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
Andere CAS-Nummern |
10515-47-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)



![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)



![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)
